molecular formula C13H19N3O4 B13681229 Methyl 2-(tert-butoxycarbonylamino)-3-(1-methylpyrazol-4-yl)prop-2-enoate

Methyl 2-(tert-butoxycarbonylamino)-3-(1-methylpyrazol-4-yl)prop-2-enoate

Cat. No.: B13681229
M. Wt: 281.31 g/mol
InChI Key: OMEZHZHWPBLKHK-UHFFFAOYSA-N
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Description

Methyl 2-(tert-butoxycarbonylamino)-3-(1-methylpyrazol-4-yl)prop-2-enoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a pyrazole ring, and an enoate moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(tert-butoxycarbonylamino)-3-(1-methylpyrazol-4-yl)prop-2-enoate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Enoate Moiety: The enoate group is introduced through a condensation reaction involving an aldehyde and an ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can target the enoate moiety, converting it to an alkane.

    Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the enoate moiety.

    Substitution: Deprotected amine derivatives.

Scientific Research Applications

Methyl 2-(tert-butoxycarbonylamino)-3-(1-methylpyrazol-4-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the Boc group can influence its solubility and stability, while the pyrazole ring can interact with biological molecules through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(tert-butoxycarbonylamino)-3-(1-phenylpyrazol-4-yl)prop-2-enoate: Similar structure but with a phenyl group instead of a methyl group on the pyrazole ring.

    Ethyl 2-(tert-butoxycarbonylamino)-3-(1-methylpyrazol-4-yl)prop-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-(tert-butoxycarbonylamino)-3-(1-methylpyrazol-4-yl)prop-2-enoate is unique due to the combination of the Boc protecting group, the pyrazole ring, and the enoate moiety. This combination imparts specific reactivity and properties that can be leveraged in various chemical and biological applications.

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-methylpyrazol-4-yl)prop-2-enoate

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(18)15-10(11(17)19-5)6-9-7-14-16(4)8-9/h6-8H,1-5H3,(H,15,18)

InChI Key

OMEZHZHWPBLKHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(=CC1=CN(N=C1)C)C(=O)OC

Origin of Product

United States

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